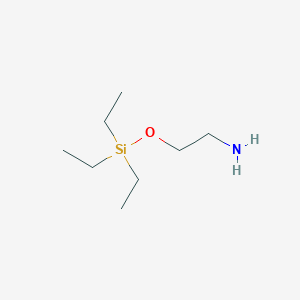

2-triethylsilyloxyethanamine

Beschreibung

Eigenschaften

CAS-Nummer |

18419-91-5 |

|---|---|

Molekularformel |

C8H21NOSi |

Molekulargewicht |

175.34 g/mol |

IUPAC-Name |

2-triethylsilyloxyethanamine |

InChI |

InChI=1S/C8H21NOSi/c1-4-11(5-2,6-3)10-8-7-9/h4-9H2,1-3H3 |

InChI-Schlüssel |

QWJDPMAYVKTBPI-UHFFFAOYSA-N |

SMILES |

CC[Si](CC)(CC)OCCN |

Kanonische SMILES |

CC[Si](CC)(CC)OCCN |

Andere CAS-Nummern |

18419-91-5 |

Synonyme |

2-[(Triethylsilyl)oxy]ethanamine |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-triethylsilyloxyethanamine typically involves the reaction of ethanamine with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethylsilyl chloride. The general reaction scheme is as follows:

C2H5NH2+(C2H5)3SiCl→C2H5NH2Si(C2H5)3+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran to facilitate the mixing of reactants and to control the reaction temperature .

Analyse Chemischer Reaktionen

Types of Reactions: 2-triethylsilyloxyethanamine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: It can undergo nucleophilic substitution reactions where the triethylsilyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and alkoxides are commonly used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted ethanamines .

Wissenschaftliche Forschungsanwendungen

2-triethylsilyloxyethanamine has several applications in scientific research:

Chemistry: It is used as a protecting group for amines and alcohols in organic synthesis.

Biology: It is used in the synthesis of biologically active molecules.

Medicine: It is involved in the preparation of pharmaceutical intermediates.

Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-triethylsilyloxyethanamine involves the formation of a stable silyl ether linkage, which protects the functional groups from unwanted reactions during synthesis. The triethylsilyl group can be removed under mild acidic or basic conditions, revealing the original functional group for further reactions. This stability and ease of removal make it a valuable tool in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Identified Limitations in the Evidence

- No Direct References: None of the provided documents mention "2-triethylsilyloxyethanamine" or its synonyms.

- Structural Disparity: The cited amines (e.g., tryptamine, trisilylamine, or 2-thiopheneethylamine) lack the triethylsilyloxy functional group, making their properties and applications non-comparable to the target compound.

- Irrelevant Context: Most evidence discusses NLP models or safety data for unrelated chemicals, which cannot be extrapolated to answer the query.

Suggested Next Steps

To address this gap, the following actions are recommended:

Consult Specialized Databases :

- Use platforms like SciFinder, Reaxys, or PubChem to retrieve structural, synthetic, and comparative data for This compound .

- Key properties to analyze: solubility, stability, reactivity, and applications in organic synthesis or medicinal chemistry.

Compare with Structural Analogs: Triethylsilyl ethers (e.g., triethylsilyl-protected alcohols) could provide insights into the steric and electronic effects of the triethylsilyloxy group. Ethanolamine derivatives (e.g., 2-(trimethylsilyloxy)ethanamine) may serve as closer analogs for functional group comparisons.

Experimental Data :

- If published studies are unavailable, experimental comparisons of hydrolysis rates, nucleophilic reactivity, or thermal stability between this compound and similar silylated amines would be critical.

Hypothetical Comparison Framework

While direct evidence is absent, a theoretical comparison could be structured as follows:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.